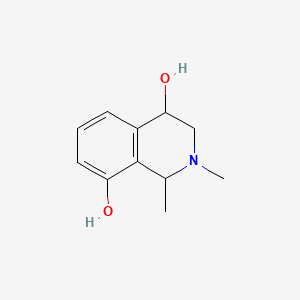

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes two methyl groups and two hydroxyl groups attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant in medicinal chemistry due to their presence in various natural products and their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol typically involves the reduction of isoquinoline derivatives. Common methods include the use of reducing agents such as tin and hydrochloric acid or sodium and ethanol . Additionally, the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions are traditional approaches for preparing tetrahydroisoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired yield, purity, and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines.

Applications De Recherche Scientifique

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol involves its interaction with molecular targets such as dopamine receptors and enzymes involved in neurotransmitter metabolism . The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals. Additionally, it modulates the glutamatergic system, contributing to its neuroprotective properties .

Comparaison Avec Des Composés Similaires

- 1,2,3,4-Tetrahydroisoquinoline

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Comparison: 1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other tetrahydroisoquinolines, it has enhanced neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .

Activité Biologique

1,2,3,4-Tetrahydro-1,2-dimethyl-4,8-isoquinolinediol (CAS No: 102830-20-6) is a compound belonging to the isoquinoline class of alkaloids. This compound has garnered attention for its diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

- Molecular Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : >98% (GC)

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the ability of certain THIQ analogs to protect neuronal cells from oxidative stress and apoptosis. The mechanisms involved include the modulation of neurotransmitter systems and the reduction of neuroinflammation.

Table 1: Summary of Neuroprotective Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro neuronal cultures | Reduced apoptosis in stressed neurons | |

| Rat models | Improved behavioral outcomes in neurotoxic conditions |

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have shown promising antimicrobial properties. A review on isoquinoline alkaloids discusses their effectiveness against various pathogens, including bacteria and fungi. The structural features of these compounds significantly influence their antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Dopaminergic System : It modulates dopamine receptors which may explain its neuroprotective effects.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress.

- Anti-inflammatory Effects : It reduces pro-inflammatory cytokines in cellular models.

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of tetrahydroisoquinoline derivatives in rodents exposed to amphetamines under chronic ethanol conditions. Results indicated that certain metabolites could cross the blood-brain barrier and were associated with behavioral abnormalities such as convulsions and altered locomotion patterns .

Case Study 2: Antimicrobial Testing

In a controlled setting, the antimicrobial efficacy of tetrahydroisoquinoline derivatives was tested against various strains of bacteria. Results demonstrated significant inhibition at specific concentrations, suggesting potential as a therapeutic agent against resistant bacterial strains .

Propriétés

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBRAZPZFNVIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2O)C(CN1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.